REACTION_CXSMILES
|
CC1C=C(O)[C:5](=CC=1)[OH:6].[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+].S(OC)([O:22][CH3:23])(=O)=O>O>[CH3:5][O:6][C:12]1[CH:11]=[C:10]([CH3:16])[CH:15]=[CH:14][C:13]=1[O:22][CH3:23] |f:2.3|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
808 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
357.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
838 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
748 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
404 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The contents of the flask were stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with an overhead mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
rose to 35° C., at which point
|
Type
|
CUSTOM
|
Details
|
did not exceed 35° C
|
Type
|
TEMPERATURE
|
Details
|
External cooling by means of a chilled water bath
|
Type
|
CUSTOM
|
Details
|
the flask was removed from the chilled water bath
|
Type
|
STIRRING
|
Details
|
stirred until the temperature of the mixture
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
|
Type
|
CUSTOM
|
Details
|
(~1.5 hours)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with fresh toluene (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by fraction distillation at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 559.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |